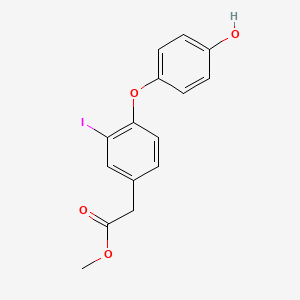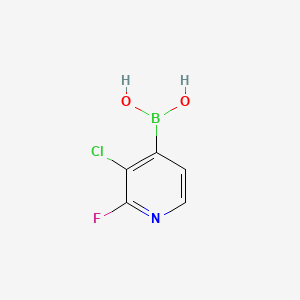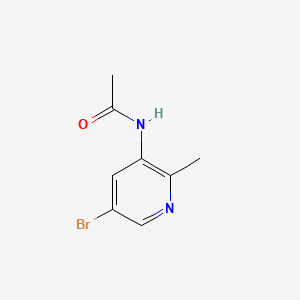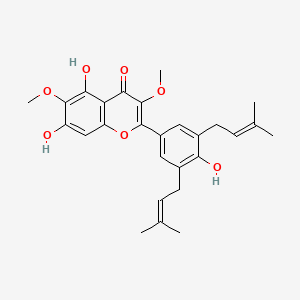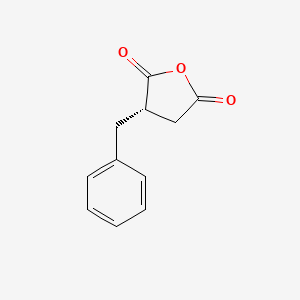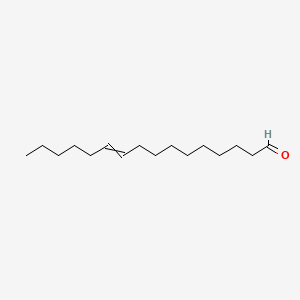
10Z-Hexadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10Z-Hexadecenal: is a natural aldehyde with the chemical formula C16H30O . It is emitted by plants in response to insect attacks and is a major component of the pheromone blend that attracts certain moth species, such as the crambid moth, Cydia pomonella
Preparation Methods
Synthetic Routes and Reaction Conditions: 10Z-Hexadecenal can be synthesized from linoleic acid and stearic acid, which are its biosynthetic precursors. The process involves chain-shortening and functional group transformation . The deuterium label of D11-linoleic acid is incorporated into the pheromone compound and its putative acyl precursor, demonstrating that the pheromone compound is biosynthesized from linoleic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced for research purposes and not for large-scale industrial use .
Chemical Reactions Analysis
Types of Reactions: 10Z-Hexadecenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce this compound to the corresponding alcohol.
Substitution: Nucleophilic reagents can be used to substitute the aldehyde group with other functional groups.
Major Products Formed:
Oxidation: Hexadecanoic acid
Reduction: 10-Hexadecenol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10Z-Hexadecenal has several scientific research applications, including:
Chemistry: Used as a model compound to study aldehyde reactions and mechanisms.
Biology: Studied for its role in plant-insect interactions and as a component of insect pheromones.
Industry: Investigated for its potential use in creating synthetic pheromones for pest management
Mechanism of Action
The mechanism by which 10Z-Hexadecenal exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a pheromone by binding to receptors in the olfactory system of insects, thereby influencing their behavior. The compound has been shown to attract certain moth species, making it a potential tool for pest control .
Comparison with Similar Compounds
(7Z,10Z)-7,10-Hexadecadienal: Another pheromone compound biosynthesized from linoleic acid.
Hexadecanal: A fatty aldehyde with similar structural properties but different biological functions
Uniqueness: Its ability to attract specific moth species distinguishes it from other similar compounds .
Properties
IUPAC Name |
(Z)-hexadec-10-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCOWKIHZCSCF-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
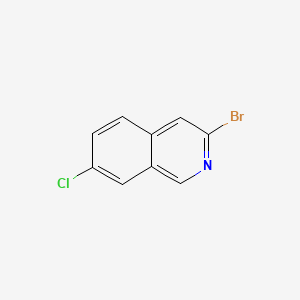


![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)
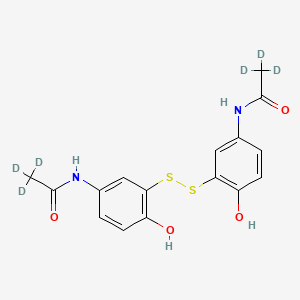
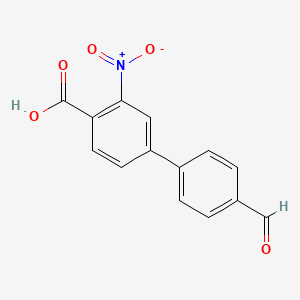
![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)
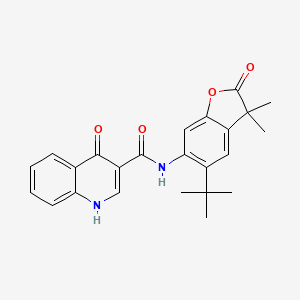
![(S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B580810.png)
